REACTION_CXSMILES
|
Cl[C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].BrC1C=CC=C([N+]([O-])=O)C=1[NH:23][CH2:24][CH2:25][OH:26]>>[OH:26][CH2:25][CH2:24][NH:23][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5]
|
Name
|
|
Quantity
|
0.89 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C=CC=C1[N+](=O)[O-]
|
Name
|
2-[(2-bromo-6-nitrophenyl)amino]ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC=C1)[N+](=O)[O-])NCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
OCCNC1=C(C#N)C=CC=C1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |